[5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl](2-phenylmorpholin-4-yl)methanone
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Overview
Description
4-[5-(5-BROMOTHIOPHEN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-2-PHENYLMORPHOLINE is a complex organic compound that features a bromothiophene moiety, a pyrazole ring, and a phenylmorpholine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(5-BROMOTHIOPHEN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-2-PHENYLMORPHOLINE typically involves multiple steps, including the formation of the bromothiophene and pyrazole intermediates. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high efficiency . The reaction conditions often include the use of palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-[5-(5-BROMOTHIOPHEN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-2-PHENYLMORPHOLINE undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[5-(5-BROMOTHIOPHEN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-2-PHENYLMORPHOLINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[5-(5-BROMOTHIOPHEN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-2-PHENYLMORPHOLINE involves its interaction with specific molecular targets and pathways. The bromothiophene and pyrazole moieties are known to interact with various enzymes and receptors, potentially modulating their activity . This compound may also influence cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Bromophenyl)-1H-pyrazole: Shares the pyrazole ring but differs in the substituent on the phenyl ring.
4,7-Bis(5-bromothiophen-2-yl)-benzo[c][1,2,5]thiadiazole: Contains the bromothiophene moiety but has a different core structure.
5-Bromo-2-thienylboronic acid: Similar bromothiophene structure but lacks the pyrazole and phenylmorpholine components.
Uniqueness
4-[5-(5-BROMOTHIOPHEN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-2-PHENYLMORPHOLINE is unique due to its combination of bromothiophene, pyrazole, and phenylmorpholine moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not observed in similar compounds.
Biological Activity
The compound 5-(5-bromothiophen-2-yl)-1H-pyrazol-3-ylmethanone is a heterocyclic organic compound notable for its potential therapeutic applications. Its unique structure, which combines a pyrazole and a morpholine moiety with a bromothiophene substituent, suggests a variety of biological activities. This article reviews the biological activity of this compound, including mechanisms of action, therapeutic potential, and relevant research findings.
Structural Overview
The molecular structure of the compound can be represented as follows:
Component | Description |
---|---|
Pyrazole Ring | A five-membered ring containing two nitrogen atoms, known for various biological activities. |
Bromothiophene | A thiophene ring substituted with a bromine atom, enhancing reactivity and potential interactions with biological targets. |
Morpholine Moiety | A six-membered ring containing one nitrogen atom, often associated with pharmacological properties. |
The biological activity of 5-(5-bromothiophen-2-yl)-1H-pyrazol-3-ylmethanone is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, similar to other pyrazole derivatives that have shown inhibitory effects on cyclooxygenases (COX) and other enzymes related to inflammation and cancer.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
- Antioxidant Activity : The presence of the thiophene ring may contribute to antioxidant properties, potentially protecting cells from oxidative stress.
Therapeutic Potential
Research indicates that compounds similar to 5-(5-bromothiophen-2-yl)-1H-pyrazol-3-ylmethanone exhibit diverse therapeutic effects:
- Anticancer Activity : Pyrazole derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
- Anti-inflammatory Properties : Compounds containing pyrazole rings have been shown to reduce inflammation in various models, making them candidates for treating inflammatory diseases.
- Antimicrobial Effects : The structural features may also confer antimicrobial properties, which are being explored in drug development.
Case Studies
Recent studies have focused on the synthesis and evaluation of similar compounds:
- Study on Pyrazole Derivatives : A study published in PubMed highlighted that several pyrazole derivatives exhibited significant anticancer activity against various cell lines, suggesting that modifications to the pyrazole structure can enhance biological efficacy .
- In Vivo Studies : Animal models treated with pyrazole-based compounds showed reduced tumor sizes and improved survival rates compared to controls, indicating promising therapeutic potential .
- Mechanistic Studies : Research has demonstrated that some pyrazole derivatives can modulate key signaling pathways involved in cell proliferation and apoptosis, further supporting their use in cancer therapy .
Comparative Analysis
To understand the unique properties of 5-(5-bromothiophen-2-yl)-1H-pyrazol-3-ylmethanone, it is essential to compare it with other related compounds:
Compound | Biological Activity | Mechanism of Action |
---|---|---|
Celecoxib | Anti-inflammatory | COX inhibition |
Phenylbutazone | Anti-inflammatory | COX inhibition |
Rimonabant | Cannabinoid receptor antagonist | Receptor modulation |
Properties
Molecular Formula |
C18H16BrN3O2S |
---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
[5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl]-(2-phenylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C18H16BrN3O2S/c19-17-7-6-16(25-17)13-10-14(21-20-13)18(23)22-8-9-24-15(11-22)12-4-2-1-3-5-12/h1-7,10,15H,8-9,11H2,(H,20,21) |
InChI Key |
VQGJMSNPWPZLJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C(=O)C2=NNC(=C2)C3=CC=C(S3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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